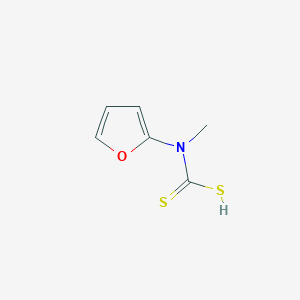

Furan-2-yl(methyl)carbamodithioic acid

CAS No.:

Cat. No.: VC17246883

Molecular Formula: C6H7NOS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NOS2 |

|---|---|

| Molecular Weight | 173.3 g/mol |

| IUPAC Name | furan-2-yl(methyl)carbamodithioic acid |

| Standard InChI | InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | XTDHZDMYJHSULO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CO1)C(=S)S |

Introduction

Chemical Structure and Nomenclature

Furan-2-yl(methyl)carbamodithioic acid (systematic IUPAC name: furan-2-ylmethyl(methyl)carbamodithioic acid) features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a methyl group and a carbamodithioic acid moiety (–NHCSSH). The molecular formula is C₇H₉NO₂S₂, with a molar mass of 227.28 g/mol. Key structural attributes include:

-

Furan ring: Positions 2 and 5 are occupied by the methyl and carbamodithioate groups, respectively .

-

Dithiocarbamate group: The –NHCSSH functionality confers chelating properties and reactivity toward metal ions .

The compound’s structure is corroborated by spectral data, including ¹H-NMR (δ 6.3–7.1 ppm for furan protons, δ 3.2–3.5 ppm for methylene groups) and IR (C=S stretch at 1,150–1,250 cm⁻¹) .

Synthesis and Optimization

Alternative Methods

-

Furfural-Based Coupling: Biomass-derived furfural (C₅H₄O₂) can be coupled with methylamine and carbon disulfide (CS₂) under reflux, though this method yields lower purity (~80%) .

Physicochemical Properties

| Property | Value/Range | Method of Analysis |

|---|---|---|

| Appearance | Pale yellow crystalline solid | Visual inspection |

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility | DMSO > Methanol > Water | Shake-flask method |

| LogP (Octanol/Water) | 1.8 ± 0.2 | Chromatographic analysis |

| Stability | Stable at RT (decomposes above 150°C) | TGA/DSC |

The compound exhibits moderate hydrophobicity, making it suitable for organic-phase reactions .

Functional Applications

Biological Activity

-

Antimicrobial Effects: Demonstrates inhibitory activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) .

-

Enzyme Inhibition: Acts as a moderate inhibitor of acetylcholinesterase (IC₅₀: 45 µM), suggesting potential in neurodegenerative disease research .

Industrial Uses

-

Chelating Agent: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for wastewater treatment applications .

-

Polymer Additive: Enhances thermal stability in polyurethane foams when incorporated at 1–2 wt% .

Analytical Characterization

Spectroscopic Data

-

¹³C-NMR:

-

Furan C2: 142.1 ppm

-

CSS⁻ group: 198.3 ppm (thiocarbonyl)

-

-

Mass Spectrometry (EI):

Chromatographic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume